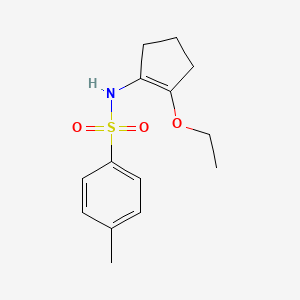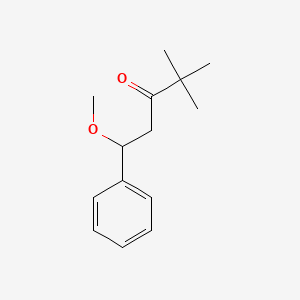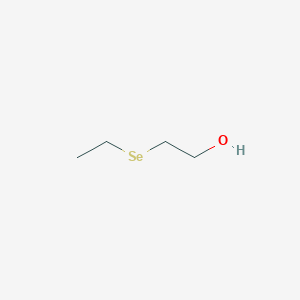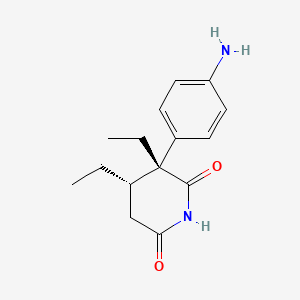![molecular formula C10H11F3N2O3 B14310295 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- CAS No. 115416-50-7](/img/structure/B14310295.png)
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is an organic compound characterized by the presence of a propanol group attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reactions with amines or ammonia under suitable conditions.
Propanol Attachment: The final step involves attaching the propanol group to the phenyl ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, followed by purification and quality control steps to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
1-[(3-Trifluoromethyl)phenyl]propanol-1: Similar structure but lacks the nitro group.
2-Propanol, 1,1,1,3,3,3-hexafluoro-: Contains a trifluoromethyl group but differs in overall structure.
Uniqueness
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is unique due to the combination of the nitro, trifluoromethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
| 115416-50-7 | |
Molekularformel |
C10H11F3N2O3 |
Molekulargewicht |
264.20 g/mol |
IUPAC-Name |
3-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(14-4-1-5-16)2-3-9(8)15(17)18/h2-3,6,14,16H,1,4-5H2 |
InChI-Schlüssel |
OULQLZUXDBHSNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)






